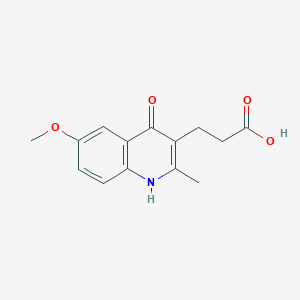
N-(3-ethylphenyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-N'-phenylurea, also known as EPU, is a chemical compound with a molecular formula of C15H16N2O. It is an organic compound that has been widely studied for its potential applications in scientific research. EPU is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and acetone.
Mécanisme D'action
The mechanism of action of N-(3-ethylphenyl)-N'-phenylurea is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components such as lipids and proteins. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target organism.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-N'-phenylurea has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-(3-ethylphenyl)-N'-phenylurea is its broad-spectrum activity against several weed and fungal species. This property makes it a potential candidate for the development of new herbicides and fungicides. However, one of the limitations of N-(3-ethylphenyl)-N'-phenylurea is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(3-ethylphenyl)-N'-phenylurea. One area of interest is its potential use as a biopesticide. N-(3-ethylphenyl)-N'-phenylurea has been shown to have low toxicity to mammals and other non-target organisms, making it a potential candidate for use in organic farming.
Another area of research is its potential use in the treatment of neurological disorders such as Alzheimer's disease. N-(3-ethylphenyl)-N'-phenylurea has been found to have acetylcholinesterase inhibitory activity, which is a target for the treatment of Alzheimer's disease.
Conclusion:
In conclusion, N-(3-ethylphenyl)-N'-phenylurea is a promising compound with potential applications in scientific research. Its broad-spectrum activity against several weed and fungal species makes it a potential candidate for the development of new herbicides and fungicides. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of N-(3-ethylphenyl)-N'-phenylurea can be achieved through several methods, including the reaction of 3-ethylaniline with phenyl isocyanate in the presence of a catalyst or the reaction of phenyl isocyanate with 3-ethylphenylamine. The latter method is more commonly used due to its higher yield and simplicity.
Applications De Recherche Scientifique
N-(3-ethylphenyl)-N'-phenylurea has been extensively studied for its potential applications in scientific research. One of the significant areas of research is its use as a herbicide. N-(3-ethylphenyl)-N'-phenylurea has been found to be effective in inhibiting the growth of several weed species, making it a promising candidate for weed control.
Another area of research is its use as a fungicide. N-(3-ethylphenyl)-N'-phenylurea has been shown to have antifungal activity against several fungal species, including Fusarium oxysporum and Rhizoctonia solani. This property makes it a potential candidate for the development of new fungicides.
Propriétés
IUPAC Name |
1-(3-ethylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-12-7-6-10-14(11-12)17-15(18)16-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIGBLFQLGIJTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)


![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)

![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)
![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)

![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)
![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)
